

# Early-Phase Clinical Trial Results for Etavopivat (FT-4202): A Technical Overview

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## Compound of Interest

Compound Name: Etavopivat

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This technical guide provides an in-depth summary of the early-phase clinical trial results for **etavopivat** (FT-4202), an investigational, first-in-class, oral, once-daily, selective allosteric activator of erythrocyte pyruvate kinase-R (PKR). **Etavopivat** is being developed as a potential disease-modifying therapy for sickle cell disease (SCD). This document compiles and presents quantitative data from the Phase 1 clinical trial (NCT03815695), details the experimental protocols for key assays, and visualizes the underlying signaling pathway and clinical trial workflow.

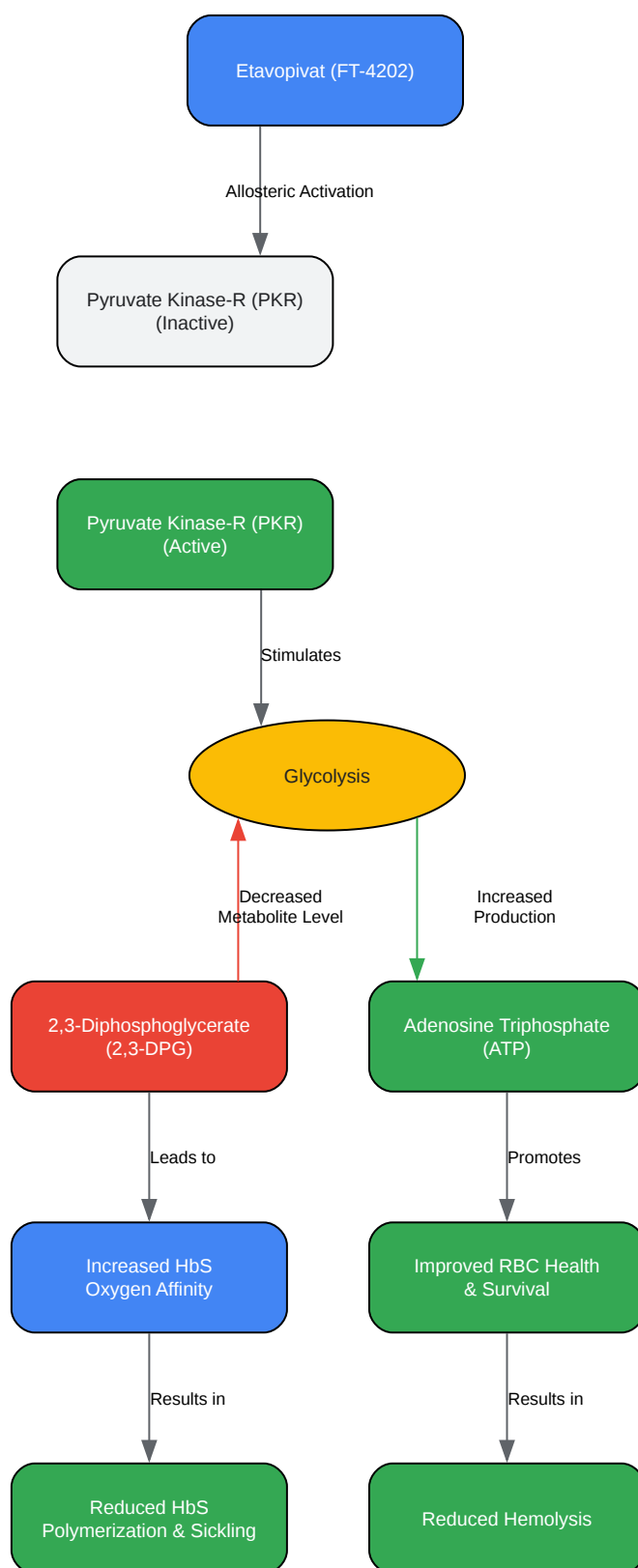
## Core Mechanism of Action

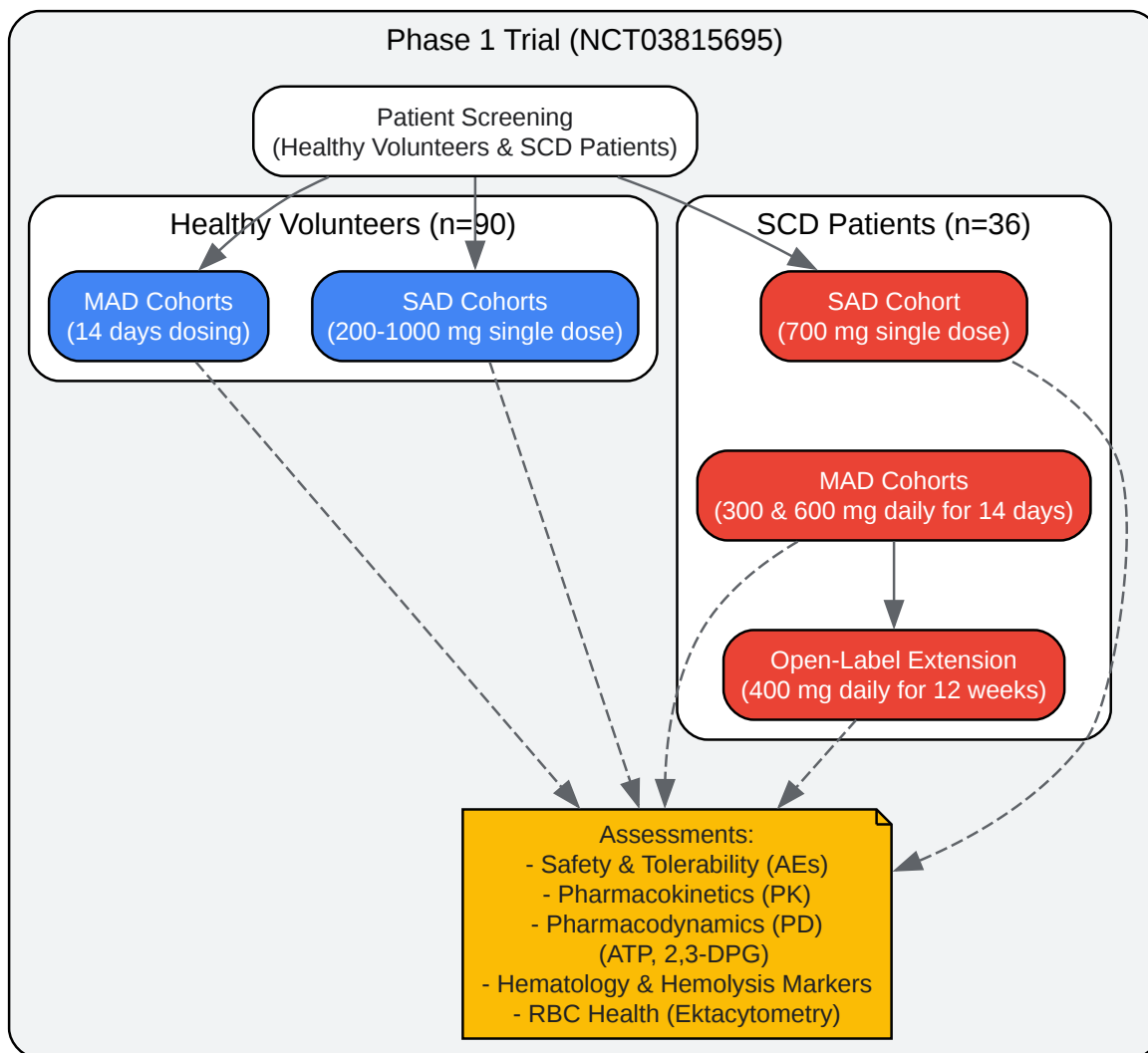
**Etavopivat** is a small-molecule activator of PKR, a crucial enzyme in the red blood cell (RBC) glycolytic pathway.<sup>[1][2]</sup> By allosterically activating PKR, **etavopivat** enhances the conversion of phosphoenolpyruvate to pyruvate, which has two primary downstream effects beneficial for SCD pathophysiology:

- **Increased Adenosine Triphosphate (ATP) Production:** Enhanced glycolytic flux leads to a significant increase in ATP levels.<sup>[2][3]</sup> ATP is the primary energy source for RBCs, essential for maintaining membrane integrity, flexibility, and ion pump function.<sup>[2]</sup> Increased ATP is believed to improve overall RBC health and survival, thereby reducing hemolysis.<sup>[4][5]</sup>
- **Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels:** The activation of PKR reduces the concentration of the upstream metabolite 2,3-DPG.<sup>[2][3]</sup> 2,3-DPG is a negative allosteric

modulator of hemoglobin's oxygen affinity. By lowering 2,3-DPG levels, **etavopivat** increases the oxygen affinity of both normal hemoglobin and sickle hemoglobin (HbS).[1][2] This stabilization of the oxygenated form of HbS reduces the likelihood of deoxygenation-induced polymerization, the primary driver of RBC sickling.[1]

These dual effects on ATP and 2,3-DPG are anticipated to improve RBC health, decrease hemolysis and sickling, and consequently increase total hemoglobin levels and reduce the frequency of vaso-occlusive crises (VOCs).[3][4]





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